molecular formula C20H17FN2O2 B11252811 1-(4-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

1-(4-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11252811
M. Wt: 336.4 g/mol
InChI Key: KIVGBSFQRPUIOJ-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions result in various substituted aromatic compounds .

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H17FN2O2/c1-14-4-10-17(11-5-14)22-19(24)18-3-2-12-23(20(18)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,22,24)

InChI Key

KIVGBSFQRPUIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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